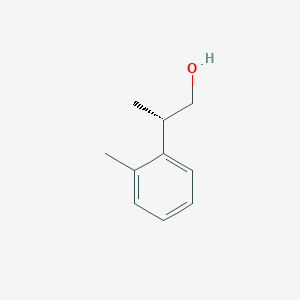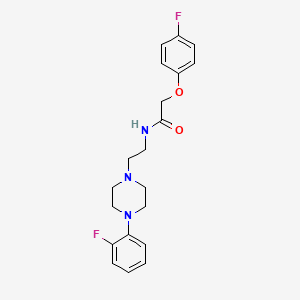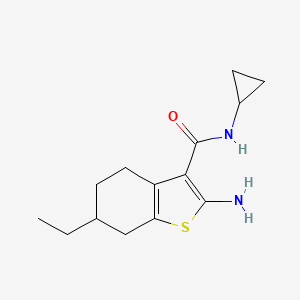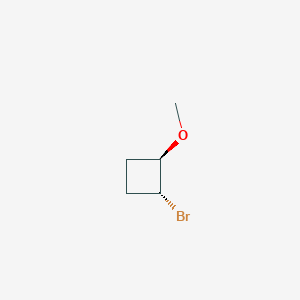![molecular formula C8H11N B2571831 2-Ciano-biciclo[4.1.0]heptano CAS No. 1781586-03-5](/img/structure/B2571831.png)
2-Ciano-biciclo[4.1.0]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[410]heptane-2-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to the second carbon atom This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane-2-carbonitrile has several applications in scientific research:
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-carbonitrile can be synthesized through the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile. This process involves irradiation in hexane with unfiltered light from a medium-pressure mercury arc lamp, resulting in the conversion to bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile in a 20:1 ratio .
Industrial Production Methods
While specific industrial production methods for bicyclo[4.1.0]heptane-2-carbonitrile are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques, including photochemical reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Photorearrangement: This reaction involves the rearrangement of the bicyclic structure under light irradiation, leading to different isomeric forms.
Cycloaddition: The compound can participate in [2 + 1] cycloaddition reactions with nucleophilic carbenes, forming unique bicyclic scaffolds.
Common Reagents and Conditions
Photorearrangement: Requires a medium-pressure mercury arc lamp and hexane as the solvent.
Cycloaddition: Involves visible light irradiation without the need for exogenous catalysts or additives.
Major Products
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptane-2-carbonitrile involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This strain release serves as a thermodynamic driving force for various transformations, including nucleophilic addition and coordination to metal species . The double bond within the skeleton also provides kinetic opportunities for initiating these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in enantioselective synthesis and catalysis.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of bioactive compounds.
Bicyclo[1.1.0]butane: Exhibits diverse chemistry and serves as a synthetic precursor to cyclobutanes and azetidines.
Uniqueness
Bicyclo[4.1.0]heptane-2-carbonitrile is unique due to its specific ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo photorearrangement and cycloaddition reactions distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
bicyclo[4.1.0]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRHCLYWZAFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2571751.png)


![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)



![6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B2571760.png)


![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2571767.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)
